![molecular formula C12H13N7O3 B3725273 N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide](/img/structure/B3725273.png)
N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Overview
Description
N-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide, also known as DMNTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide is not fully understood, but studies suggest that it may act by inhibiting various enzymatic pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuronal cells, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has several advantages for use in lab experiments, including its high solubility in various solvents, its stability under various conditions, and its low toxicity. However, its limited availability and high cost may limit its use in some experiments.
Future Directions
There are several future directions for research on N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide, including the development of new synthetic methods for its production, the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease, and the development of new applications in materials science, such as the development of organic solar cells. Additionally, further studies are needed to fully understand the mechanism of action of N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide and its potential side effects.
Scientific Research Applications
N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In biochemistry, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Its high sensitivity and selectivity make it an ideal tool for studying biological processes.
In materials science, N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been investigated for its potential use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic and optical properties make it a promising candidate for the development of high-performance organic devices.
properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-5-nitro-1H-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c1-18(2)9-5-3-8(4-6-9)7-13-16-11(20)10-14-12(17-15-10)19(21)22/h3-7H,1-2H3,(H,16,20)(H,14,15,17)/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQSHORRLVXNJ-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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